molecular formula C13H14FN B2865716 3-(Cyclobutylmethyl)-4-fluoro-1H-indole CAS No. 1713160-72-5

3-(Cyclobutylmethyl)-4-fluoro-1H-indole

Cat. No. B2865716
CAS RN: 1713160-72-5
M. Wt: 203.26
InChI Key: JLPCUDLMHINTER-UHFFFAOYSA-N
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Description

Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring. The “3-(Cyclobutylmethyl)-4-fluoro-1H-indole” would be an indole with a cyclobutylmethyl group attached to the third carbon and a fluorine atom attached to the fourth carbon .


Synthesis Analysis

The synthesis of indole derivatives often involves methods such as the Fischer indole synthesis, which is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions . For the specific synthesis of “3-(Cyclobutylmethyl)-4-fluoro-1H-indole”, a detailed procedure would need to be developed.


Molecular Structure Analysis

The molecular structure of “3-(Cyclobutylmethyl)-4-fluoro-1H-indole” would consist of a fused ring system with a five-membered pyrrole ring and a six-membered benzene ring, known as an indole. The third carbon of the indole would have a cyclobutylmethyl group attached, and the fourth carbon would have a fluorine atom attached .


Chemical Reactions Analysis

Indoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions . The specific reactions that “3-(Cyclobutylmethyl)-4-fluoro-1H-indole” would undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity . These properties for “3-(Cyclobutylmethyl)-4-fluoro-1H-indole” would need to be determined experimentally.

Scientific Research Applications

Synthesis and Functionalization of Indoles

Indoles, including 3-(Cyclobutylmethyl)-4-fluoro-1H-indole, are central to creating biologically active natural and unnatural compounds. Palladium-catalyzed reactions have become a cornerstone in synthesizing and functionalizing indoles, offering access to complex molecules with broad functionality. These methodologies are critical in developing pharmaceutical intermediates, fine chemicals, and active ingredients efficiently and with minimal waste, highlighting the compound's relevance in synthetic organic chemistry (Cacchi & Fabrizi, 2005).

Fluorination of Indoles

The introduction of fluorine atoms into organic molecules, including indoles, significantly impacts their physicochemical properties, which is crucial for drug discovery and material science. Specific studies on fluorination techniques, such as the aminofluorination of alkynylanilines, contribute to the efficient synthesis of fluorinated indoles. These methodologies enable the generation of compounds with improved biological activity and stability, underscoring the importance of fluorinated indoles in medicinal chemistry (Arcadi et al., 2013).

Fluoroalkyl-substituted Indoles

Fluoroalkylated indoles, such as those substituted at the pyrrole moiety, exhibit a range of bioactive properties. The synthesis of these compounds involves advanced methods like direct fluoroalkylation and the transformation of fluoroalkylated building blocks. These substances are promising for their medicinal and biological benefits, illustrating the potential of 3-(Cyclobutylmethyl)-4-fluoro-1H-indole and similar compounds in developing new therapeutic agents (Usachev, 2016).

Crystal Structure and DFT Studies

Understanding the crystal structure and electronic properties of fluorinated indoles through techniques like X-ray crystallography and density functional theory (DFT) studies is essential for designing molecules with desired characteristics. These investigations provide insights into the molecular configuration and reactivity of such compounds, facilitating their application in drug design and material science (Gummidi et al., 2019).

Future Directions

The study of indole derivatives is a vibrant field of research due to their prevalence in natural products and pharmaceuticals. Future research could involve the synthesis and characterization of “3-(Cyclobutylmethyl)-4-fluoro-1H-indole”, as well as investigation of its biological activity .

properties

IUPAC Name

3-(cyclobutylmethyl)-4-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN/c14-11-5-2-6-12-13(11)10(8-15-12)7-9-3-1-4-9/h2,5-6,8-9,15H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPCUDLMHINTER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CC2=CNC3=C2C(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclobutylmethyl)-4-fluoro-1H-indole

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